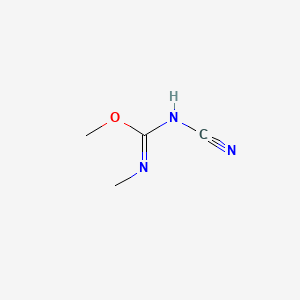
1-Cyano-2,3-dimethylisourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-2,3-dimethylisourea, also known as carbamimidic acid, N-cyano-N’-methyl-, methyl ester, is a chemical compound with the molecular formula C₄H₇N₃O and a molecular weight of 113.12 g/mol . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products .
准备方法
The synthesis of 1-Cyano-2,3-dimethylisourea can be achieved through various methods. One common approach involves the reaction of different amines with methyl cyanoacetate without solvent at room temperature . Another method includes stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . These methods are versatile and economical, making them suitable for industrial production.
化学反应分析
1-Cyano-2,3-dimethylisourea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the formation of various substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Condensation Reactions: The active hydrogen on C-2 allows for condensation reactions with bidentate reagents.
Common reagents used in these reactions include potassium hydroxide, carbon disulfide, and 1,2-dibromoethane . Major products formed from these reactions include cyanoacetamide derivatives and heterocyclic compounds .
科学研究应用
1-Cyano-2,3-dimethylisourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of agrochemicals and technical products.
作用机制
The mechanism of action of 1-Cyano-2,3-dimethylisourea involves its reactivity with nucleophiles and electrophiles. The compound’s cyano group (CN) and methyl ester group (COOCH₃) play crucial roles in its chemical behavior. The cyano group acts as an electrophile, while the methyl ester group can participate in nucleophilic substitution reactions . These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.
相似化合物的比较
1-Cyano-2,3-dimethylisourea can be compared with other similar compounds, such as:
N-Cyanoacetamides: These compounds have similar reactivity and are used in the synthesis of heterocyclic compounds.
Cyanamides: These compounds also contain a cyano group and are used in various synthetic applications.
The uniqueness of this compound lies in its specific molecular structure, which allows for a wide range of chemical reactions and applications in different fields.
生物活性
1-Cyano-2,3-dimethylisourea (CDIU) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Structure:
- Molecular Formula: C5H8N4O
- Molecular Weight: 140.14 g/mol
- CAS Number: 110-63-4
Structural Representation:
The compound can be represented as follows:
This compound exhibits biological activity primarily through its interaction with various biological targets. The compound is known to act as an inhibitor of certain enzymes and has been investigated for its effects on cellular processes.
Key Mechanisms:
- Enzyme Inhibition: CDIU has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism.
- Antimicrobial Activity: Studies indicate that CDIU possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that CDIU could be a valuable compound in the development of new antimicrobial therapies.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of CDIU on human cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 40 |
These results indicate that while CDIU exhibits some level of cytotoxicity, it may also have potential therapeutic applications depending on the concentration used.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of CDIU against multidrug-resistant strains of bacteria. The researchers found that CDIU not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the effects of CDIU on cancer cell lines. The study revealed that CDIU induced apoptosis in HeLa cells through a caspase-dependent pathway. This finding supports the potential use of CDIU as an anticancer agent .
属性
CAS 编号 |
94134-02-8 |
|---|---|
分子式 |
C4H7N3O |
分子量 |
113.12 g/mol |
IUPAC 名称 |
methyl N-cyano-N'-methylcarbamimidate |
InChI |
InChI=1S/C4H7N3O/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7) |
InChI 键 |
CMIPWACBRYWGPN-UHFFFAOYSA-N |
规范 SMILES |
CN=C(NC#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















